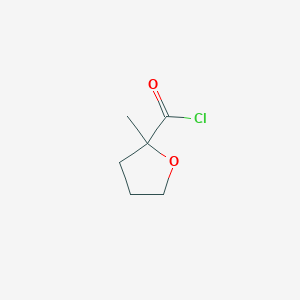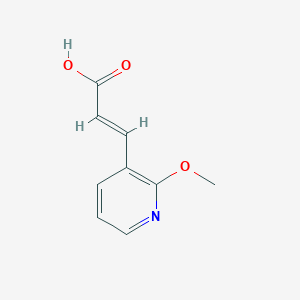
3-(2-Methoxypyridin-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxypyridin-3-yl)acrylic acid (3-MPA) is an organic compound with a unique combination of properties and biological activities. It is a derivative of pyridine and has been used in numerous scientific and industrial applications. In particular, 3-MPA is commonly used in the synthesis of organic compounds and in drug discovery. It is also used as a reagent in organic synthesis and as a catalyst in biochemical reactions. In addition, 3-MPA has been studied for its potential therapeutic applications in the treatment of various diseases.
Applications De Recherche Scientifique
1. Asymmetric Hydrogenation Catalyst
A study by Chen et al. (1998) discusses a catalyst, Ru(BINAP)(Acac)(MNAA)(MeOH), effective for the asymmetric hydrogenation of compounds similar to 3-(2-Methoxypyridin-3-yl)acrylic acid. This research highlights its role in facilitating faster reaction rates compared to other catalysts, indicating potential applications in asymmetric synthesis and industrial processing of related compounds (Chen et al., 1998).
2. Organic Sensitizer in Solar Cells
Kim et al. (2006) engineered organic sensitizers, including derivatives of cyanoacrylic acid, for solar cell applications. These sensitizers, when anchored onto TiO2 film, demonstrated high efficiency in photon-to-current conversion, suggesting the potential application of similar acrylic acid derivatives in solar energy technology (Kim et al., 2006).
3. Fluorescent Probe for pH Sensing
A study by Chao et al. (2017) synthesized a pH fluorescent probe using a structure similar to this compound. This probe was effective for monitoring extreme pH ranges and demonstrated potential applications in disease diagnosis through pH detection in living cells (Chao et al., 2017).
4. Acrylic Acid Production in Escherichia coli
Oliveira et al. (2021) explored using Escherichia coli for the biosynthesis of acrylic acid, a valuable industrial chemical. The study assessed various biosynthetic pathways and identified potential targets to improve yields, indicating the relevance of similar compounds in biotechnological production processes (Oliveira et al., 2021).
Safety and Hazards
Mécanisme D'action
Mode of Action
The exact mode of action of 3-(2-Methoxypyridin-3-yl)acrylic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include pH, temperature, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
3-(2-methoxypyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVRDAQJMCORAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694681 |
Source


|
| Record name | 3-(2-Methoxypyridin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131674-41-4 |
Source


|
| Record name | 3-(2-Methoxypyridin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

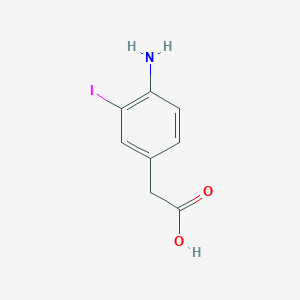

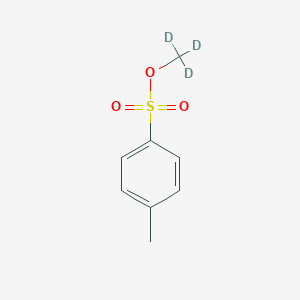
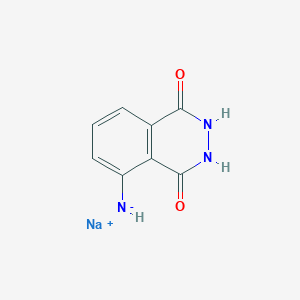


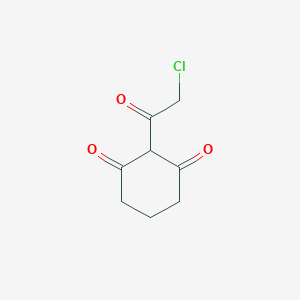


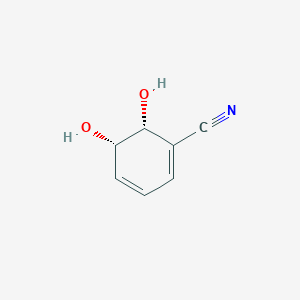
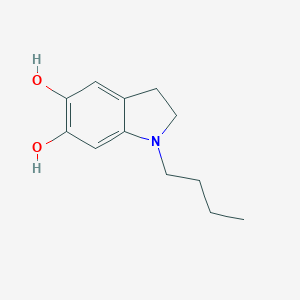
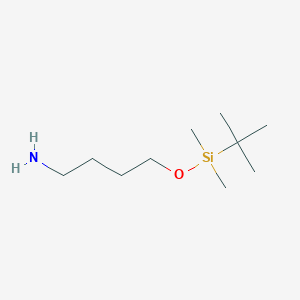
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
